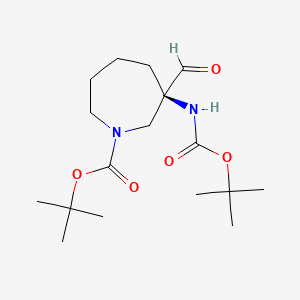
tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate is a complex organic compound that features a tert-butyl group, a formyl group, and an azepane ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, and various oxidizing and reducing agents for modifying the formyl group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Applications De Recherche Scientifique
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate involves the protection and deprotection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate. The Boc group can be removed using strong acids like TFA, which protonates the carbonyl oxygen, facilitating cleavage and decarboxylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the formyl group.
tert-Butyl ®-3-aminopropanoate: Similar but with a different carbon chain length.
tert-Butyl ®-3-hydroxyazepane-1-carboxylate: Similar but with a hydroxyl group instead of a formyl group.
Uniqueness
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate is unique due to the presence of both a Boc-protected amine and a formyl group, which allows for versatile chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C17H30N2O5 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-formyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azepane-1-carboxylate |
InChI |
InChI=1S/C17H30N2O5/c1-15(2,3)23-13(21)18-17(12-20)9-7-8-10-19(11-17)14(22)24-16(4,5)6/h12H,7-11H2,1-6H3,(H,18,21)/t17-/m1/s1 |
Clé InChI |
XRHWWSCQEQIGNY-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@]1(CCCCN(C1)C(=O)OC(C)(C)C)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCCCN(C1)C(=O)OC(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B14890622.png)
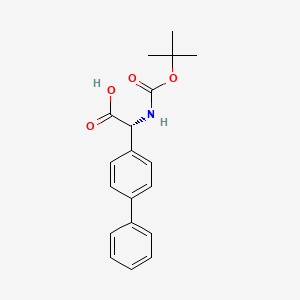
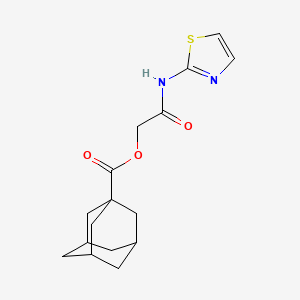
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)


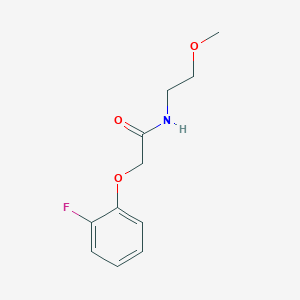
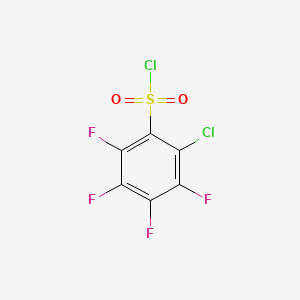

![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
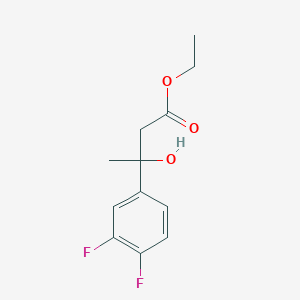
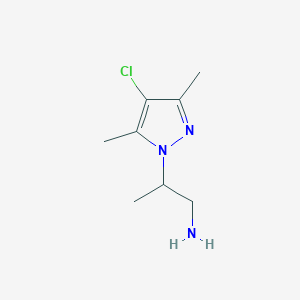
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
